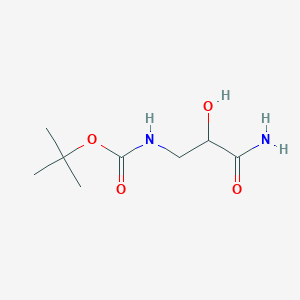

(2-Carbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester

Description

(2-Carbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a carbamoyl (CONH₂) moiety, and a hydroxyl (-OH) group on an ethyl backbone. This compound is structurally designed for applications in organic synthesis and pharmaceutical intermediates, where the Boc group enhances stability during reactions .

Properties

IUPAC Name |

tert-butyl N-(3-amino-2-hydroxy-3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(11)6(9)12/h5,11H,4H2,1-3H3,(H2,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEFFBNYSBJJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146063 | |

| Record name | Carbamic acid, N-(3-amino-2-hydroxy-3-oxopropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350475-32-9 | |

| Record name | Carbamic acid, N-(3-amino-2-hydroxy-3-oxopropyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350475-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-amino-2-hydroxy-3-oxopropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate Formation via Carbamate Esterification

This is the most straightforward route, involving the reaction of 2-hydroxyethylamine or its derivatives with tert-butyl chloroformate or tert-butyl isocyanate in the presence of a base, typically pyridine or triethylamine, to facilitate carbamate formation.

$$

\text{2-hydroxyethylamine} + \text{tert-butyl chloroformate} \xrightarrow{\text{base}} \text{(2-Carbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester}

$$

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Base: Pyridine or triethylamine (TEA)

- Time: 2-4 hours

- Dissolve 2-hydroxyethylamine in DCM.

- Add pyridine or TEA as a base.

- Slowly add tert-butyl chloroformate dropwise with stirring at 0°C.

- Allow the reaction to warm to room temperature and stir for several hours.

- Quench with water, extract, and purify via column chromatography.

- High selectivity

- Mild conditions

- Good yields (~70-85%)

Coupling of Hydroxyethylamine with Carbamic Acid Derivatives

This approach involves coupling 2-hydroxyethylamine with pre-formed carbamic acid derivatives, such as tert-butyl carbamate , using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) .

$$

\text{2-hydroxyethylamine} + \text{tert-butyl carbamate} \xrightarrow{\text{DCC or DIC}} \text{this compound}

$$

- Solvent: N,N-Dimethylformamide (DMF) or dichloromethane

- Temperature: 0°C to room temperature

- Coupling agent: DCC or DIC

- Catalyst: 4-Dimethylaminopyridine (DMAP) can be added to enhance coupling efficiency

- Reaction time: 12-24 hours

- Dissolve the hydroxyethylamine and tert-butyl carbamate in DMF.

- Add DCC or DIC and catalytic DMAP.

- Stir at room temperature for the specified duration.

- Filter off dicyclohexylurea (if DCC is used).

- Purify the product via chromatography.

- Suitable for sensitive functional groups

- High purity products

- Compatible with chiral substrates for stereoselective synthesis

Industrial-Scale Synthesis Using Continuous Flow Reactors

For large-scale production, continuous flow systems optimize reaction parameters, improve safety, and enhance yield. The process typically involves:

- Pre-activation of tert-butyl carbamate with coupling agents.

- Controlled addition of hydroxyethylamine.

- Real-time purification and solvent recycling.

- Solvent: Ethyl acetate or acetonitrile

- Temperature: 25-50°C

- Flow rate: Adjusted to optimize residence time

- Monitoring: Inline NMR or IR spectroscopy

- Scalability

- Improved safety and reproducibility

- Reduced waste

Data Summary Table of Preparation Methods

| Method | Reagents | Solvent | Temperature | Yield (%) | Key Features |

|---|---|---|---|---|---|

| Carbamate Esterification | 2-hydroxyethylamine + tert-butyl chloroformate | DCM, TEA | 0°C to RT | 70-85 | Mild, high selectivity |

| Coupling with DCC/DIC | 2-hydroxyethylamine + tert-butyl carbamate | DMF | RT | 75-90 | Suitable for sensitive groups |

| Continuous Flow Synthesis | Pre-activated carbamate + hydroxyethylamine | Ethyl acetate | 25-50°C | Variable | Scalable, efficient |

Key Research Findings and Optimization Strategies

- Reaction efficiency improves significantly with the use of catalytic additives such as DMAP, which enhances acyl transfer.

- Choice of solvent influences yield and purity; polar aprotic solvents like DMF or DCM are preferred.

- Temperature control minimizes side reactions and degradation, especially during coupling with carbodiimides.

- Purification techniques such as flash chromatography or recrystallization from suitable solvents are critical for obtaining high-purity products.

Chemical Reactions Analysis

(2-Carbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carbamic acid derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Carbamic Acid Derivatives: Resulting from oxidation reactions.

Amine Derivatives: Resulting from reduction reactions.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential : The compound's structure allows it to function as a prodrug , which can be enzymatically converted into active pharmaceutical ingredients. Its potential applications include:

- Neuroprotective Effects : Studies indicate that similar carbamate derivatives may protect neuronal cells from oxidative stress and apoptosis, particularly in neurodegenerative conditions. This is attributed to their ability to inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters like acetylcholine.

- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties against specific bacterial strains. However, further studies are necessary to establish definitive efficacy.

- Anti-inflammatory Properties : In vitro research has highlighted the compound's ability to modulate cytokine production, potentially reducing pro-inflammatory markers such as TNF-α and IL-6.

Industrial Applications

The compound is utilized in organic synthesis for the production of various intermediates in pharmaceuticals and polymers. Its stability and reactivity make it a valuable component in:

- Polymer Chemistry : It serves as a building block for synthesizing polymers with specific functional properties.

- Chemical Manufacturing : The compound can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for industrial applications.

Study 1: Neuroprotective Effects

A study examined the effects of carbamate derivatives on neuronal survival under oxidative stress conditions. The findings indicated that compounds similar to (2-Carbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester significantly reduced cell death in neuronal cultures exposed to amyloid-beta peptides.

Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of various carbamate esters revealed that this compound exhibited inhibitory effects against Gram-positive bacteria. Further investigations are required to explore its mechanism of action and potential clinical applications.

Study 3: Anti-inflammatory Mechanisms

In vitro experiments assessing the anti-inflammatory effects demonstrated that the compound could reduce levels of inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism by which (2-Carbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a prodrug , undergoing enzymatic or chemical transformation in the body to release active pharmaceutical ingredients. The specific molecular targets and pathways depend on the context of its use, such as in drug delivery or enzyme inhibition.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- In contrast, the azetidine ring in restricts conformational flexibility, making it valuable in constrained peptide design.

- Aromatic Modifications : Compounds with aromatic substituents (e.g., dihydrodioxin in , hydroxyphenyl in ) exhibit improved solubility and binding affinity due to polar or π-π interactions.

- Enzyme Inhibition : The multi-substituted derivative in demonstrates presenilin-dependent gamma-secretase inhibition, highlighting the role of tert-butyl carbamates in modulating enzymatic activity.

Biological Activity

(2-Carbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester, also known as a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural properties, which may contribute to its pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a carbamate functional group, which is known for its reactivity and ability to form stable complexes with various biological targets. The tert-butyl ester moiety enhances lipophilicity, potentially improving bioavailability.

Research indicates that carbamate compounds often interact with enzymes and receptors in the body, influencing various biochemical pathways. The mechanism of action for this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase, an enzyme involved in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission.

- Modulation of Receptor Activity : The compound may also interact with specific receptors, altering their activity and downstream signaling pathways.

1. Neuroprotective Effects

Studies have shown that carbamate derivatives exhibit neuroprotective properties. For instance, related compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis caused by neurotoxic agents such as amyloid-beta peptides.

2. Antimicrobial Properties

Carbamate esters have been investigated for their antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although further research is needed to confirm these findings.

3. Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been explored in vitro. It appears to modulate cytokine production, reducing levels of pro-inflammatory markers like TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli.

Case Studies

A review of recent literature highlights several case studies involving carbamate derivatives:

- Study on Neuroprotection : In a study assessing the neuroprotective effects of various carbamates, it was found that certain derivatives significantly reduced neuronal cell death induced by oxidative stress. The mechanism was attributed to the inhibition of reactive oxygen species (ROS) production and modulation of apoptotic pathways.

- Antimicrobial Testing : A series of experiments tested the efficacy of carbamate compounds against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited notable antibacterial activity, suggesting a potential therapeutic application in treating infections.

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (2-carbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like tert-butyl carbamates are prepared using tert-butyl acetoacetate with catalytic acid under controlled conditions . Key intermediates are purified via column chromatography and characterized using -NMR, -NMR, and mass spectrometry (MS). For instance, compounds with similar structures (e.g., (1R,2S)-1-benzyl derivatives) show distinct NMR shifts for tert-butyl groups (~1.4 ppm) and hydroxy protons (~3.5–4.5 ppm) .

Q. How is stereochemical purity ensured during synthesis, particularly for chiral derivatives?

- Methodological Answer : Asymmetric reactions, such as the Mannich reaction, are employed to control stereochemistry. Chiral auxiliaries or catalysts (e.g., organocatalysts) are used to achieve enantioselectivity. For example, tert-butyl esters with (1R,2S)-configurations are synthesized via epoxy ring-opening reactions with i-BuNH, followed by Boc protection . Optical rotation values (e.g., ) and chiral HPLC are used to confirm enantiomeric excess .

Q. What analytical techniques are critical for verifying structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : Identifies functional groups (e.g., tert-butyl at δ 1.4 ppm, carbamate carbonyls at δ 155–160 ppm) .

- Mass Spectrometry : Confirms molecular ions (e.g., MH peaks at m/z 493 or 476 for related carbamates) .

- HPLC : Monitors purity (>95% by reverse-phase C18 columns) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets like SARS-CoV-2 Mpro?

- Methodological Answer : Molecular docking (e.g., Glide software) and molecular dynamics (MD) simulations (100 ns trajectories) are used. For a structurally similar tert-butyl carbamate, Glide scores of −8.21 kcal/mol and hydrogen bonds with SARS-CoV-2 Mpro residues (GLN 189, LEU 141, HIS 164) were observed . RMSD (<2 Å) and RMSF plots validate binding pose stability . Researchers should cross-validate docking results with experimental IC assays.

Q. What strategies address contradictory data in reaction yields or biological activity across studies?

- Methodological Answer :

- Reaction Optimization : Vary catalysts (e.g., acid vs. base), solvents (e.g., DMF vs. THF), and temperatures. For example, Suzuki coupling conditions (e.g., Pd catalysts, boronic acid intermediates) improve yields of tert-butyl carbamates .

- Analytical Validation : Replicate experiments with standardized protocols (e.g., identical NMR acquisition parameters). Discrepancies in biological activity may arise from impurities; re-purify compounds via flash chromatography .

Q. How does the tert-butyl carbamate group influence stability under acidic/basic conditions during drug formulation?

- Methodological Answer : The tert-butyl group enhances steric protection of the carbamate, reducing hydrolysis. Stability studies (pH 1–13, 37°C) monitored via HPLC show >90% integrity at pH 7.4 after 24 hours but rapid degradation under strong acids (pH <2) or bases (pH >12) . For prolonged stability, formulations should avoid extreme pH and use lyophilization for storage .

Q. What are the key considerations for designing derivatives to improve metabolic stability?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .

- Prodrug Strategies : Convert the hydroxy group to esters (e.g., acetyl) for controlled release .

- ADME Prediction : Use tools like SwissADME to assess logP (<5), topological polar surface area (TPSA >80 Ų), and CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.